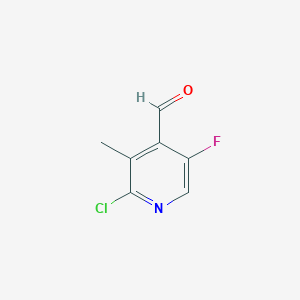
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of chlorine, fluorine, and methyl groups on the pyridine ring, along with an aldehyde functional group, gives this compound unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 3-methylpyridine to introduce the chlorine and fluorine atoms, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production .
化学反应分析
Types of Reactions
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-Chloro-5-fluoro-3-methylpyridine-4-carboxylic acid
Reduction: 2-Chloro-5-fluoro-3-methylpyridine-4-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of new drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its reactivity and binding affinity to molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-fluoro-3-methylpyridine
- 2-Chloro-3-methylpyridine-4-carbaldehyde
- 2-Fluoro-3-methylpyridine-4-carbaldehyde
Uniqueness
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde is unique due to the combination of chlorine, fluorine, and aldehyde functional groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
属性
分子式 |
C7H5ClFNO |
|---|---|
分子量 |
173.57 g/mol |
IUPAC 名称 |
2-chloro-5-fluoro-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c1-4-5(3-11)6(9)2-10-7(4)8/h2-3H,1H3 |
InChI 键 |
XPRYHFSSUDYEQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CN=C1Cl)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


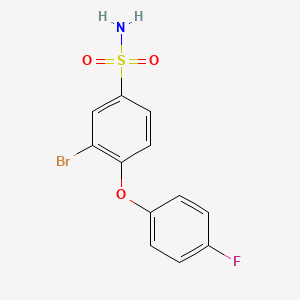
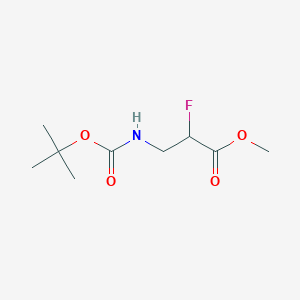
![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
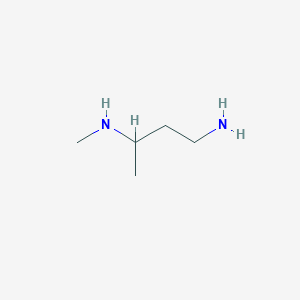
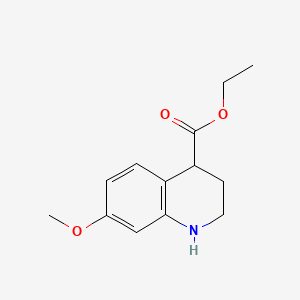
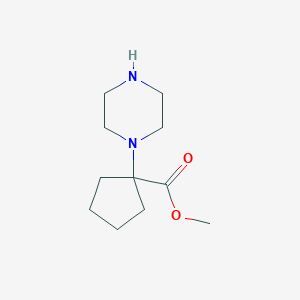
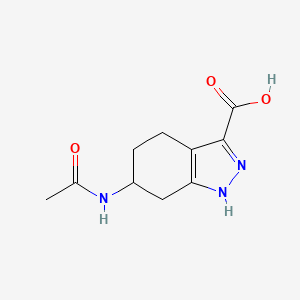
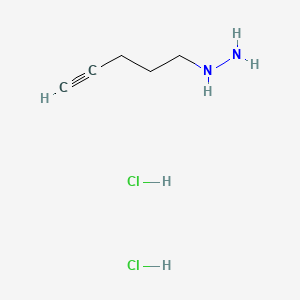
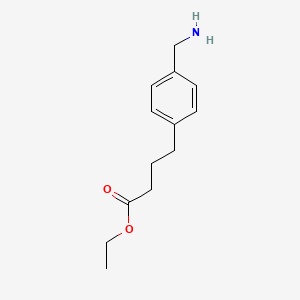
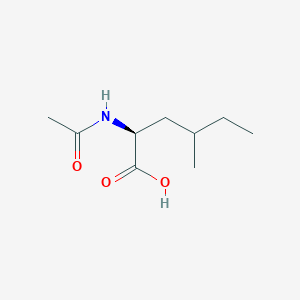
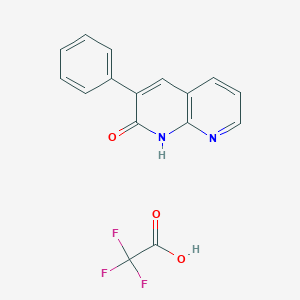
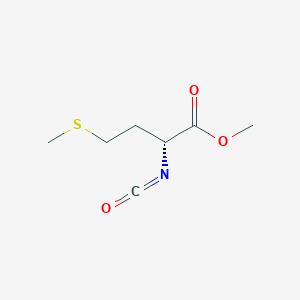
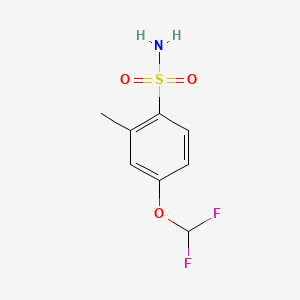
![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)
